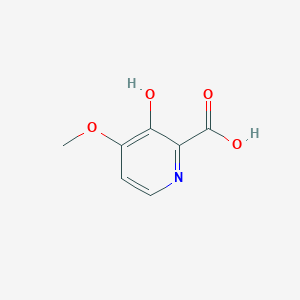

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHHCPRYWZKEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452938 | |

| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210300-09-7 | |

| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Hydroxy-4-methoxypyridine-2-carboxylic acid" synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

Introduction: Significance and Synthetic Challenges

This compound is a highly functionalized heterocyclic compound.[1][2] Its substituted pyridine core makes it a valuable building block and intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3] The specific arrangement of its substituents—a hydroxyl, a methoxy, and a carboxylic acid group—presents a unique synthetic challenge that requires precise control over regioselectivity.

The functionalization of the pyridine ring is a non-trivial task for synthetic chemists. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, but electrophilic aromatic substitution, a common strategy for functionalizing benzene rings, is often difficult.[4] Furthermore, directing incoming functional groups to specific positions, especially the C3 position, remains a significant hurdle due to the inherent electronic properties of the pyridine core.[4][5][6] This guide provides a detailed exploration of a proven pathway for the synthesis of this compound, delving into the mechanistic reasoning behind the chosen methodology.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that a practical approach would involve starting with a pre-functionalized pyridine ring. The core challenge lies in the sequential and regioselective installation of the three distinct functional groups. A key strategic disconnection points towards a precursor like a di-halogenated hydroxypyridine carbonitrile, which offers multiple reactive sites that can be addressed sequentially. This strategy allows for the methoxylation and reductive dehalogenation to be performed on a robust nitrile-containing scaffold before the final hydrolysis to the desired carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: A One-Pot Procedure from a Dihalogenated Precursor

A highly efficient and scalable method for preparing this compound utilizes a one-pot approach starting from 4,6-dibromo-3-hydroxy-2-pyridinecarbonitrile.[7] This pathway is notable for its operational simplicity and good overall yield, proceeding through three key transformations within a single reaction vessel.

Step-by-Step Experimental Protocol

-

Selective Methoxylation: A solution of 4,6-dibromo-3-hydroxy-2-pyridinecarbonitrile in anhydrous dimethyl sulfoxide (DMSO) is added to a prepared slurry of sodium methoxide in DMSO and methanol.[7]

-

Reductive Debromination: After cooling, water and aqueous potassium hydroxide (KOH) are added, followed by the portion-wise addition of zinc powder.[7]

-

Nitrile Hydrolysis: The reaction mixture is heated to drive the complete hydrolysis of the nitrile group to the corresponding carboxylate salt.[7]

-

Isolation and Purification: The reaction is cooled, and solids are removed by filtration. The pH of the filtrate is carefully adjusted with concentrated hydrochloric acid (HCl) to precipitate the final product, which is then collected, washed, and dried.[7]

Causality and Mechanistic Insights

-

Step 1 (Methoxylation): The reaction begins with a nucleophilic aromatic substitution. The highly nucleophilic methoxide ion preferentially attacks the C4 position of the dibrominated pyridine. This regioselectivity is driven by the electronic activation provided by the electron-withdrawing nitrile group at C2 and the directing effect of the C3 hydroxyl group. The reaction is maintained at 50-65°C to ensure a sufficient reaction rate without promoting side reactions.[7]

-

Step 2 (Reductive Debromination): Zinc powder acts as a reducing agent to selectively remove the remaining bromine atom at the C6 position. This is a crucial step that establishes the final substitution pattern of the pyridine ring. The reaction is typically stirred overnight to ensure complete conversion.[7]

-

Step 3 (Nitrile Hydrolysis): The addition of a strong base (KOH) and heat facilitates the saponification (hydrolysis) of the nitrile functional group into a carboxylate anion. This transformation is a classic and robust method for converting nitriles to carboxylic acids.[7]

-

Step 4 (Workup): Acidification of the reaction mixture protonates the carboxylate and the phenoxide, causing the neutral this compound to precipitate out of the aqueous solution due to its lower solubility, allowing for its isolation by simple filtration.[7]

Caption: Workflow for the one-pot synthesis.

Data Summary: Reagents and Yield

| Step | Key Reagents | Solvent(s) | Temperature | Time | Reported Yield |

| 1. Methoxylation | Sodium methoxide | DMSO, MeOH | 50-65°C | ~1 hour | - |

| 2. Debromination | Zinc powder, KOH | DMSO, Water | Ambient to 50°C | Overnight | - |

| 3. Hydrolysis | Potassium hydroxide (aq) | DMSO, Water | 94°C | 12 hours | - |

| Overall | - | - | - | - | ~61% [7] |

Discussion of Key Chemical Transformations

The successful synthesis of this compound hinges on the precise execution of several fundamental organic reactions. Understanding the principles behind these transformations is critical for optimization and troubleshooting.

C-H Functionalization: The Challenge of the C3 Position

Directly functionalizing the C3 position of a pyridine ring is notoriously difficult.[4] Recent advancements have focused on innovative strategies to overcome this challenge. One notable metal-free approach involves the photochemical valence isomerization of pyridine N-oxides.[4][6] In this method, irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) can lead to the formation of a strained epoxide intermediate, which then rearranges to yield the C3-hydroxylated product.[4][8] While not employed in the specific one-pot protocol described above, this highlights the cutting-edge research aimed at accessing this valuable substitution pattern.

Introduction of the Carboxyl Group

The carboxylic acid moiety is a cornerstone of many biologically active molecules. Its introduction onto a pyridine ring can be achieved through several methods:

-

Hydrolysis of Nitriles: As demonstrated in the primary pathway, the hydrolysis of a cyanopyridine under basic or acidic conditions is a reliable and high-yielding method.[9]

-

Oxidation of Alkylpyridines: A classic approach involves the oxidation of a methyl or other alkyl group at the desired position (e.g., using potassium permanganate), though this can sometimes lead to low yields.[9]

-

Direct Carboxylation: Modern methods are emerging for the direct carboxylation of pyridine C-H bonds using CO2.[10] For instance, a copper-catalyzed, one-pot protocol has been developed for the C4-selective carboxylation of pyridines via pyridylphosphonium salts.[10] Electrochemical strategies are also being explored to activate the otherwise inert carbon dioxide for addition to the pyridine ring.[11]

Introduction of the Methoxy Group

The methoxy group is typically installed via a nucleophilic aromatic substitution (SNA) reaction, as seen in the featured synthesis. This reaction is most effective when the pyridine ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. The presence of a good leaving group, such as a halide, is also essential. The reduced basicity of 2-methoxypyridines compared to their unsubstituted counterparts can be an advantageous property in subsequent reaction steps, preventing unwanted side reactions involving the pyridine nitrogen.[12]

Conclusion

The synthesis of this compound is a prime example of strategic, multi-step synthesis applied to a complex heterocyclic target. The one-pot procedure starting from 4,6-dibromo-3-hydroxy-2-pyridinecarbonitrile represents a robust and efficient method that leverages fundamental principles of nucleophilic aromatic substitution, reduction, and nitrile hydrolysis.[7] By carefully controlling the reaction conditions, each functional group can be installed with high regioselectivity, leading to a good overall yield of this valuable chemical intermediate. For researchers and drug development professionals, understanding the nuances of these transformations is key to adapting and applying these synthetic strategies to new and increasingly complex molecular targets.

References

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.

- Employing an Electrochemical Strategy for the Direct Carboxyl

- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.

- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.

- An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines.

- This compound. Biosynth.

- The synthetic method of 2-pyridine carboxylic acid.

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- How to Prepare 4-Methoxy-3-Hydroxypyridine-2-carboxylic Acid?. Guidechem.

- Synthesis of pharmaceutically useful pyridine derivatives.

- This compound | C7H7NO4 | CID 11041121. PubChem.

- This compound Chemical Properties,Uses,Production. ChemicalBook.

Sources

- 1. This compound | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 210300-09-7 [chemicalbook.com]

- 3. This compound | 210300-09-7 | KIA30009 [biosynth.com]

- 4. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 10. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

- 11. azom.com [azom.com]

- 12. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

3-Hydroxy-4-methoxypyridine-2-carboxylic acid, a substituted picolinic acid derivative, is emerging as a compound of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique structural arrangement, featuring a pyridine ring adorned with hydroxyl, methoxy, and carboxylic acid functional groups, imparts a versatile chemical reactivity and a promising profile for biological activity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering a critical data resource for researchers engaged in its synthesis, characterization, and application. Understanding these fundamental properties is paramount for predicting molecular behavior, designing effective experimental protocols, and ultimately unlocking the full potential of this intriguing compound.

I. Molecular Identity and Structural Features

A foundational understanding of a molecule begins with its basic identity. The structural formula of this compound reveals a pyridine core, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents at positions 2, 3, and 4 are a carboxylic acid, a hydroxyl group, and a methoxy group, respectively. This specific arrangement of functional groups is key to its chemical behavior and biological interactions.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 210300-09-7 | [2] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Canonical SMILES | COC1=C(C(=NC=C1)C(=O)O)O | [2] |

| InChI Key | OBHHCPRYWZKEIM-UHFFFAOYSA-N | [2] |

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (pyridyl nitrogen, methoxy oxygen, and carbonyl oxygen) suggests a high potential for intermolecular interactions, influencing properties such as melting point, solubility, and crystal packing. The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the pyridine ring also dictates its electronic properties and reactivity.

II. Predicted Physicochemical Parameters

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa (acidic) | 1.27 ± 0.50 (Carboxylic Acid) | [3] |

| Boiling Point | 445.7 ± 45.0 °C | [3] |

| Density | 1.437 ± 0.06 g/cm³ | [4] |

| Water Solubility | 1128.8 to 2731.1 mg/L | [1] |

| LogP (XLogP3-AA) | 0.9 | [2] |

III. Acidity and Ionization (pKa)

The ionization state of a molecule at a given pH is a critical determinant of its solubility, lipophilicity, and ability to interact with biological targets. This compound possesses multiple ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.

The predicted pKa of the carboxylic acid group is approximately 1.27, indicating it is a relatively strong acid.[3] The pyridine nitrogen is expected to be basic, though its pKa will be influenced by the electron-withdrawing carboxylic acid group.

Experimental Determination of pKa

A reliable method for the experimental determination of pKa values is potentiometric titration. This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Caption: Workflow for pKa determination by potentiometric titration.

IV. Solubility Profile

The solubility of a compound is a critical factor in its suitability for various applications, from formulation development to biological assays. The presence of both polar functional groups (carboxylic acid, hydroxyl) and a less polar aromatic ring and methoxy group gives this compound an amphiphilic character.

Computational predictions suggest a moderate aqueous solubility.[1] The molecule is expected to exhibit higher solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding opportunities. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, solubility is also anticipated to be significant.[1] Conversely, poor solubility is expected in nonpolar solvents like hexane or toluene.

V. Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach for the preparation of 4-alkoxy-3-hydroxypicolinic acids has been patented. This process starts from furfural and involves a multi-step sequence including cyano-amination, bromination/rearrangement, bromo substitution with an alkoxide, nitrile hydrolysis, and halogen reduction.

The reactivity of this compound is governed by its functional groups. The carboxylic acid can undergo esterification with alcohols. The hydroxyl group can participate in nucleophilic substitution reactions. The pyridine ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing substituents.

VI. Applications and Biological Relevance

This compound serves as a valuable building block in the synthesis of more complex molecules. It is a known intermediate in the preparation of certain agricultural fungicides.[1] Its structural motifs are also found in compounds with potential pharmaceutical applications, including antimicrobial and anti-inflammatory agents.[3] Furthermore, picolinic acid derivatives are known to be effective chelators of metal ions, a property that is being explored for various biomedical applications.[5]

VII. Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with considerable potential, underpinned by its versatile physicochemical properties. While there is a need for more comprehensive experimental data to be published in the scientific literature, the available predicted values and the understanding of its structural features provide a strong foundation for researchers. This guide has aimed to consolidate the current knowledge of this compound, offering a valuable resource to aid in the design of future research and development efforts. As interest in this and related picolinic acid derivatives continues to grow, a more detailed experimental characterization will undoubtedly emerge, further illuminating the path to novel applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

-

Devi, P. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

-

Abbas, A. H. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 681-690. [Link]

-

ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

-

Università del Piemonte Orientale. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

-

2A Biotech. This compound. [Link]

-

AERU. This compound (Ref: X696476). [Link]

-

LookChem. Cas 210300-09-7,this compound. [Link]

- Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

-

ChemBK. This compound. [Link]

-

Shukla, O. P., & Kaul, S. M. (1973). A simplified two-step synthesis of 3,6-dihydroxypicolinic acid (3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid), C6H5NO4 (II), an intermediate in the metabolism of picolinic acid, is described. The crystal structure of II, along with that of a labile intermediate, dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate,. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1735. [Link]

-

ResearchGate. (2018). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

ResearchGate. (2025). Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 7009. [Link]

-

ResearchGate. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

- Google Patents. Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. [Link]

Sources

- 1. Buy this compound | 210300-09-7 [smolecule.com]

- 2. This compound | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

Introduction: Elucidating the Molecular Architecture of a Key Heterocyclic Intermediate

An In-Depth Technical Guide to the Structural Analysis and Characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

This compound is a substituted pyridine derivative with significant potential in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a pyridine core functionalized with hydroxyl, methoxy, and carboxylic acid groups, makes it a valuable building block for the synthesis of more complex bioactive molecules.[3] Accurate and comprehensive structural analysis is paramount to confirming its identity, purity, and understanding its chemical reactivity, which are critical prerequisites for its application in drug development and other advanced fields.

This technical guide provides a multi-faceted analytical approach to the structural characterization of this compound. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles and field-proven insights. While experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its analysis by integrating theoretical principles with data from closely related analogous compounds. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Core Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-hydroxy-4-methoxypicolinic acid | [4] |

| CAS Number | 210000-09-7 | [5] |

| Molecular Formula | C₇H₇NO₄ | [5] |

| Molecular Weight | 169.13 g/mol | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments like HMBC will provide an unambiguous assignment of the entire molecular structure.

Expertise & Rationale

The substitution pattern on the pyridine ring results in a simple spin system for the aromatic protons, which simplifies spectral interpretation. The electron-donating effects of the hydroxyl and methoxy groups, along with the electron-withdrawing effect of the carboxylic acid, will influence the chemical shifts of the ring protons and carbons in a predictable manner. The presence of exchangeable protons (hydroxyl and carboxylic acid) can be confirmed by D₂O exchange experiments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons).

-

Spectrometer Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 14 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity.

-

2D NMR (HMBC): Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum to establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons.

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on the analysis of 3-hydroxypicolinic acid and the known substituent effects on pyridine rings.[1][6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~7.8 | d | ~5.5 | Downfield due to proximity to nitrogen. |

| H-6 | ~7.2 | d | ~5.5 | Coupled to H-5. |

| -OCH₃ | ~3.9 | s | - | Typical for a methoxy group on an aromatic ring. |

| -OH | ~10-12 | br s | - | Broad, exchangeable with D₂O. |

| -COOH | ~13-14 | br s | - | Very broad, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~165 | Carboxylic acid carbon. |

| C-3 | ~150 | Attached to the hydroxyl group. |

| C-4 | ~158 | Attached to the methoxy group. |

| C-5 | ~110 | Shielded by electron-donating groups. |

| C-6 | ~145 | Adjacent to the nitrogen atom. |

| -OCH₃ | ~56 | Methoxy carbon. |

| C=O (Carboxyl) | ~170 | Carbonyl carbon. |

Visualization: HMBC Connectivity

The following diagram illustrates the key expected HMBC correlations that would confirm the predicted structure.

Caption: Predicted HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum. The carboxylic acid will exhibit a very broad O-H stretch and a strong C=O stretch. The phenolic -OH group will also contribute to the O-H stretching region. The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations, as well as C-H bending vibrations.

Experimental Protocol: FTIR

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

Predicted FTIR Data

Table 3: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300-2500 | O-H stretch | Carboxylic acid (dimer) | Strong, very broad |

| ~3200 | O-H stretch | Phenol | Medium, broad |

| 3100-3000 | C-H stretch | Aromatic (pyridine ring) | Medium to weak |

| 2950-2850 | C-H stretch | Methoxy group | Medium to weak |

| 1710-1680 | C=O stretch | Carboxylic acid | Strong |

| 1610-1580 | C=C and C=N stretch | Aromatic (pyridine ring) | Medium |

| 1320-1210 | C-O stretch | Carboxylic acid/Phenol | Medium |

| 900-675 | C-H out-of-plane bend | Aromatic (pyridine ring) | Medium to strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expertise & Rationale

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Key fragmentations are expected to include the loss of neutral molecules like H₂O, CO, and CO₂. The loss of a methoxy radical (•OCH₃) is also a likely fragmentation pathway.[2][7]

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

Predicted Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺): m/z = 169

-

Key Fragments:

-

[M - H₂O]⁺ (m/z = 151): Loss of water from the carboxylic acid and hydroxyl groups.

-

[M - •OCH₃]⁺ (m/z = 138): Loss of a methoxy radical.

-

[M - COOH]⁺ (m/z = 124): Loss of the carboxylic acid group.

-

[M - CO₂]⁺ (m/z = 125): Decarboxylation.

-

X-ray Crystallography: Unveiling the 3D Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Rationale

For this compound, X-ray crystallography would reveal the precise spatial arrangement of the substituents on the pyridine ring. A key feature of the crystal structure would be the extensive network of hydrogen bonds.[8] The carboxylic acid group can act as both a hydrogen bond donor and acceptor, likely forming dimers. The hydroxyl group and the pyridine nitrogen can also participate in hydrogen bonding, leading to a complex and stable crystal lattice.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares refinement.

-

Expected Structural Features

-

Planarity: The pyridine ring is expected to be planar.

-

Hydrogen Bonding: Expect to observe strong intermolecular hydrogen bonds involving the carboxylic acid (likely forming R₂²(8) dimers), the hydroxyl group, and the pyridine nitrogen.[10]

-

π-stacking: The planar pyridine rings may exhibit π-π stacking interactions, further stabilizing the crystal packing.

Visualization: Analytical Workflow

The following diagram outlines the integrated workflow for the comprehensive structural characterization of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound requires a synergistic application of modern analytical techniques. By employing NMR spectroscopy, FTIR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous picture of its molecular structure, from atomic connectivity to three-dimensional arrangement and intermolecular interactions, can be established. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently analyze and characterize this important heterocyclic compound, ensuring its quality and suitability for applications in drug discovery and development.

References

-

This compound, 98% Purity, C7H7NO4, 1 gram. (n.d.). Retrieved from [Link]

-

1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Hydroxypicolinic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? (2014). ResearchGate. Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

-

Mass Spectra Interpretation: CARBOXYLIC ACIDS. (n.d.). University of Arizona. Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. (1959). ACS Publications. Retrieved from [Link]

-

Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. (1994). PubMed. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). Retrieved from [Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI. Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

-

Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Cas 210300-09-7,this compound. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. whitman.edu [whitman.edu]

- 3. benchchem.com [benchchem.com]

- 4. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid Derivatives: A Technical Guide

Abstract

The unique structural motif of the pyridine ring, particularly when functionalized with hydroxyl, methoxy, and carboxylic acid groups, has positioned 3-Hydroxy-4-methoxypyridine-2-carboxylic acid and its derivatives as a scaffold of significant interest in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, ranging from potent antifungal and antimicrobial effects to promising anticancer and anti-inflammatory properties. We will delve into the synthetic strategies employed to access these molecules, elucidate their mechanisms of action, and present a critical analysis of their structure-activity relationships. Furthermore, this document furnishes detailed experimental protocols for the evaluation of their biological efficacy, intended to empower researchers and drug development professionals in their pursuit of novel therapeutic and crop protection agents.

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast array of biologically active molecules.[1] Its ability to participate in hydrogen bonding and interact with enzymes and receptors makes it a privileged structure in drug discovery.[1] The compound this compound, with its distinct arrangement of a hydroxyl, a methoxy, and a carboxylic acid group, presents a unique electronic and steric profile that has been harnessed for various applications.[1] This guide will systematically unpack the multifaceted biological activities of its derivatives, highlighting their potential as next-generation therapeutic and agrochemical agents.

Synthetic Pathways to this compound and Its Derivatives

The generation of a library of derivatives for biological screening hinges on efficient and versatile synthetic methodologies. Several routes to the core scaffold and its analogues have been developed, with a notable trend towards sustainable and green chemistry principles.

Synthesis of the Core Scaffold

Key synthetic strategies for producing this compound include:

-

From Furfural: A multi-step process commencing with the readily available biomass-derived furfural can be employed. This pathway often involves a Strecker reaction to form an aminonitrile, followed by an aza-Achmatowicz rearrangement and subsequent bromine-methoxy exchange to construct the substituted pyridine ring.[2] Nitrile hydrolysis and reductive debromination then afford the target carboxylic acid.[2]

-

Gold(I)-Catalyzed Cyclization: An innovative approach utilizes gold(I) catalysis for the cyclization of 4-propargylaminoisoxazoles to yield 3-hydroxy-4-substituted picolinonitriles. These intermediates can then be hydrolyzed to the corresponding carboxylic acids.

-

Oxidation of Substituted Pyridines: A more traditional method involves the oxidation of precursors like 5-methoxy-2-methylpyridine using strong oxidizing agents such as potassium permanganate.[1]

Derivatization Strategies

The presence of three distinct functional groups—hydroxyl, methoxy, and carboxylic acid—on the pyridine ring offers multiple handles for chemical modification. Common derivatization reactions include:

-

Esterification: The carboxylic acid group can be readily converted to a wide range of esters by reacting with various alcohols.[1]

-

Amidation: Coupling of the carboxylic acid with amines leads to the formation of amide derivatives. This is a key step in the synthesis of the fungicide florylpicoxamid, where the picolinic acid is coupled with an alanine ester.

-

Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic attacks, allowing for the introduction of different substituents at this position.[1]

Below is a generalized workflow for the synthesis and derivatization of the core scaffold.

Caption: Synthetic routes to the core scaffold and subsequent derivatization.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities. This section will explore the most significant of these, with a focus on their underlying mechanisms.

Antifungal Activity: Inhibition of the Mitochondrial bc1 Complex

A prominent application of this chemical class is in agriculture as fungicides. The derivative florylpicoxamid is a second-generation picolinamide fungicide that targets the Qi site (ubiquinone reduction site) of the mitochondrial cytochrome bc1 complex (also known as complex III). This inhibition disrupts the electron transport chain, halting ATP synthesis and ultimately leading to fungal cell death.[3]

Mechanism of Action: Disruption of Mitochondrial Respiration

Caption: Inhibition of the mitochondrial bc1 complex by derivatives.

Anticancer Potential

Various pyridine derivatives have shown promise as anticancer agents, and analogues of this compound are no exception. While direct studies on this specific scaffold are emerging, research on related compounds provides valuable insights into potential mechanisms.

-

Thiosemicarbazone Derivatives: 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, has demonstrated antitumor activity in murine leukemia models.[4] Thiosemicarbazones are known to chelate metal ions and can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.

-

Inhibition of Signaling Pathways: Other pyridine derivatives have been shown to inhibit key signaling pathways in cancer. For example, some pyridine-ureas act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[5]

Hypothesized Anticancer Mechanisms

| Mechanism | Target | Consequence |

| Enzyme Inhibition | Ribonucleotide Reductase, VEGFR-2, Tubulin | Inhibition of DNA synthesis, anti-angiogenesis, cell cycle arrest |

| Apoptosis Induction | - | Programmed cell death of cancer cells |

| Cell Cycle Arrest | - | Halting of cancer cell proliferation |

Antimicrobial Activity

Beyond their antifungal effects, these compounds have shown broader antimicrobial properties. The pyridine scaffold is a common feature in many antibacterial agents. The precise mechanism for the antibacterial action of this compound derivatives is an active area of research, but it is likely to involve multiple targets, including essential bacterial enzymes and cell wall synthesis.

Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl group on the pyridine ring suggests potential antioxidant activity. This moiety can act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to cellular damage and inflammation. While specific studies on this scaffold are limited, related phenolic compounds are well-documented for their antioxidant and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective compounds. While a comprehensive SAR study on this compound derivatives is yet to be published, preliminary insights can be drawn from existing data and studies on related compounds.

-

The Carboxylic Acid Moiety: This group is often crucial for binding to the active sites of enzymes, either through hydrogen bonding or by acting as a metal chelator. Esterification or amidation of this group, as seen in florylpicoxamid, can modulate the compound's pharmacokinetic properties and may serve as a prodrug strategy.

-

The Hydroxyl Group: The position and presence of the hydroxyl group can significantly influence activity. For instance, in 3-hydroxypyridin-2-thione-based histone deacetylase (HDAC) inhibitors, this group is part of the zinc-binding pharmacophore.[6][7]

-

The Methoxy Group: The methoxy group can affect the lipophilicity and electronic properties of the molecule, thereby influencing its ability to cross biological membranes and interact with target proteins.

-

Substituents on the Pyridine Ring: The addition of other substituents to the pyridine ring can dramatically alter the biological activity profile. For example, the introduction of a methyl group to 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone enhanced its antitumor activity.[4]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of the synthesized derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, B16F10)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Mitochondrial bc1 Complex Inhibition Assay

This protocol is designed to measure the inhibitory activity of the compounds on the cytochrome bc1 complex.

Principle: The activity of the bc1 complex is determined by monitoring the reduction of cytochrome c, which is catalyzed by the complex. The rate of cytochrome c reduction is measured spectrophotometrically at 550 nm.

Materials:

-

Purified mitochondrial bc1 complex

-

Cytochrome c (from bovine heart)

-

Decylubiquinol (DBH₂) as the substrate

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Reagent Preparation: Prepare a stock solution of cytochrome c in the assay buffer. Prepare the substrate DBH₂ by reducing decylubiquinone with sodium borohydride.

-

Assay Mixture: In a cuvette, prepare the assay mixture containing the assay buffer, cytochrome c (final concentration ~50 µM), and the test compound at various concentrations.

-

Enzyme Addition: Add a small amount of the purified bc1 complex to the cuvette and incubate for a few minutes to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the reaction by adding the substrate DBH₂ (final concentration ~50 µM).

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm for several minutes. The initial rate of the reaction is determined from the linear portion of the kinetic trace.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value from a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic and agrochemical agents. Its derivatives have demonstrated a wide array of biological activities, most notably as potent inhibitors of the fungal mitochondrial bc1 complex and as potential anticancer agents. The synthetic versatility of the core structure allows for extensive chemical modifications, paving the way for the generation of large compound libraries for high-throughput screening and detailed structure-activity relationship studies.

Future research should focus on several key areas:

-

Elucidation of Anticancer Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways affected by these derivatives in cancer cells is crucial for their rational design as anticancer drugs.

-

Broad-Spectrum Antimicrobial Profiling: Comprehensive screening of these compounds against a wide range of bacterial and fungal pathogens, including drug-resistant strains, will help to define their full therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the most promising lead compounds.

-

Optimization of Synthetic Routes: Further development of efficient, scalable, and environmentally friendly synthetic methods will be essential for the commercialization of any successful candidates.

References

-

Babij, N. R., et al. (2020). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Green Chemistry, 22(18), 6047-6054. Available at: [Link]

-

Agrawal, K. C., et al. (1981). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 24(11), 1301-1304. Available at: [Link]

-

He, L., et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridin-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 56(24), 9946-9957. Available at: [Link]

-

He, L., et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. PubMed. Available at: [Link]

-

Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

Sources

- 1. Buy this compound | 210300-09-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 210300-09-7 | KIA30009 [biosynth.com]

- 4. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Introduction

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is an organic compound featuring a pyridine core substituted with hydroxyl, methoxy, and carboxylic acid functional groups.[1][2] Its structural motif, particularly the hydroxypyridine-carboxylic acid scaffold, is a key feature in several biologically active molecules, suggesting its potential as a modulator of critical cellular pathways. While it has been identified as a useful research chemical and an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, a definitive pharmacological mechanism of action has yet to be fully elucidated.[1][3][] This guide puts forth a primary hypothesis: that this compound functions as an inhibitor of metalloenzymes, specifically the 2-oxoglutarate (2OG) dependent oxygenases, with a principal focus on the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).

This hypothesis is predicated on the structural similarities between the subject molecule and known inhibitors of HIF prolyl hydroxylase, a class of drugs that has garnered significant attention for the treatment of anemia associated with chronic kidney disease.[5][6] These inhibitors act by stabilizing the alpha subunit of HIF (HIF-α), a master transcriptional regulator of the cellular response to hypoxia.[7][8] This guide will provide a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously investigate this proposed mechanism of action.

The Hypothesized Mechanism: Inhibition of HIF Prolyl Hydroxylase

Under normoxic conditions, the HIF-α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the HIF prolyl hydroxylase (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[7][9] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[7]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[7] This transcriptional activation leads to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and glucose metabolism.[7][10]

HIF prolyl hydroxylase inhibitors (HIF-PHIs) are a class of drugs that mimic the hypoxic state by inhibiting the enzymatic activity of PHDs.[5][6] This leads to the stabilization of HIF-α and the subsequent activation of hypoxia-inducible genes, even in the presence of normal oxygen levels.[7] We hypothesize that this compound, due to its structural features, acts as a competitive inhibitor of 2-oxoglutarate and a chelator of the active-site iron within the PHD enzyme, thereby inhibiting its hydroxylase activity.

Experimental Workflow for Mechanism of Action Studies

To rigorously test the hypothesis that this compound acts as a HIF prolyl hydroxylase inhibitor, a multi-faceted experimental approach is required. The following sections detail the key experimental protocols.

Part 1: In Vitro Target Engagement and Enzymatic Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the activity of the putative target enzyme, PHD2 (also known as EGLN1), which is the primary regulator of HIF-α in most cells.

1.1. PHD2 Inhibition Assay (Biochemical)

-

Objective: To quantify the inhibitory potential of this compound on recombinant human PHD2 enzyme activity.

-

Methodology:

-

Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, Fe(II), ascorbate, and a detection reagent (e.g., an antibody specific for hydroxylated HIF-1α or a mass spectrometry-based method).

-

Procedure: a. In a 96-well plate, add assay buffer containing Fe(II) and ascorbate. b. Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a known PHD inhibitor (e.g., Roxadustat) as a positive control and DMSO as a vehicle control. c. Add the HIF-1α ODD peptide substrate and 2-oxoglutarate. d. Initiate the reaction by adding recombinant PHD2. e. Incubate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the extent of peptide hydroxylation using an appropriate detection method (e.g., ELISA, TR-FRET, or LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

-

1.2. Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm direct binding of the compound to PHD2 and determine the thermodynamic parameters of the interaction.

-

Methodology:

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure: a. Load a solution of recombinant PHD2 into the sample cell. b. Load a concentrated solution of this compound into the injection syringe. c. Perform a series of injections of the compound into the PHD2 solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

-

Part 2: Cellular Target Engagement and Pathway Activation

The next phase is to validate that the compound can penetrate the cell membrane and engage its target in a cellular context, leading to the expected downstream signaling events.

2.1. HIF-1α Stabilization Assay (Western Blot)

-

Objective: To assess the ability of the compound to stabilize HIF-1α protein levels in cultured cells.

-

Methodology:

-

Cell Line: A human cell line that expresses HIF-1α, such as human embryonic kidney cells (HEK293) or a hepatoma cell line (HepG2).

-

Procedure: a. Plate cells and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4-6 hours). Include a positive control (e.g., Roxadustat or hypoxia at 1% O2) and a vehicle control. c. Lyse the cells and quantify total protein concentration. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin). f. Incubate with a secondary antibody and detect the signal using chemiluminescence.

-

Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

-

2.2. Upregulation of HIF Target Genes (RT-qPCR)

-

Objective: To confirm that the stabilization of HIF-1α leads to the transcriptional activation of its target genes.

-

Methodology:

-

Procedure: a. Treat cells with the compound as described in the Western blot protocol. b. Isolate total RNA from the cells. c. Synthesize cDNA from the RNA. d. Perform quantitative real-time PCR (RT-qPCR) using primers for known HIF target genes (e.g., EPO, VEGFA, SLC2A1 [GLUT1]).

-

Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

-

Part 3: In Vivo Proof-of-Concept

The final stage is to evaluate the compound's efficacy in a relevant animal model, which will provide evidence of its potential therapeutic utility.

3.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Rodents

-

Objective: To determine the pharmacokinetic profile of the compound and to establish a relationship between drug exposure and the desired pharmacodynamic effect (HIF-1α stabilization and target gene expression).

-

Methodology:

-

Procedure: a. Administer a single dose of this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage). b. Collect blood samples at various time points to determine the plasma concentration of the compound (PK). c. At selected time points, collect tissues (e.g., kidney, liver) to measure the expression of HIF target genes (PD).

-

Data Analysis: Model the PK/PD relationship to inform dose selection for efficacy studies.

-

3.2. Efficacy in a Rodent Model of Renal Anemia

-

Objective: To assess the ability of the compound to ameliorate anemia in a preclinical model of chronic kidney disease.

-

Methodology:

-

Animal Model: A 5/6 nephrectomy model in rats is a commonly used model of chronic kidney disease that leads to the development of anemia.

-

Procedure: a. Induce renal failure in rats via 5/6 nephrectomy. b. Once anemia is established, treat the animals with daily doses of this compound or vehicle for several weeks. c. Monitor hematological parameters (e.g., hemoglobin, hematocrit, red blood cell count) throughout the study.

-

Data Analysis: Compare the hematological parameters between the treated and vehicle control groups to determine the efficacy of the compound.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro and Cellular Activity Summary

| Assay | Parameter | This compound | Positive Control (Roxadustat) |

| PHD2 Inhibition | IC50 (nM) | TBD | ~50 nM |

| ITC Binding | Kd (µM) | TBD | TBD |

| HIF-1α Stabilization | EC50 (µM) | TBD | ~10 µM |

| EPO Gene Upregulation | Fold Change | TBD | TBD |

Conclusion

This technical guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from in vitro biochemical assays to cellular and in vivo studies, researchers can rigorously test the hypothesis that this compound functions as a HIF prolyl hydroxylase inhibitor. The successful execution of these studies will not only define the molecular mechanism of this compound but also provide a strong foundation for its potential development as a therapeutic agent for anemia and other hypoxia-related disorders.

References

-

Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia. Karger Publishers. [Link]

-

HIF prolyl-hydroxylase inhibitor - Wikipedia. Wikipedia. [Link]

-

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. PubMed. [Link]

-

Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health. [Link]

-

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

-

Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? PubMed. [Link]

-

Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? National Institutes of Health. [Link]

-

Cas 210300-09-7,this compound | lookchem. LookChem. [Link]

-

This compound | C7H7NO4 | CID 11041121. PubChem. [Link]

-

CAS 210300-09-7 this compound. Alichem. [Link]

Sources

- 1. Buy this compound | 210300-09-7 [smolecule.com]

- 2. This compound | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Introduction

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.14 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a methoxy group on a pyridine ring, presents a unique combination of functional groups that are of interest in medicinal chemistry and materials science. As a novel or sparsely documented compound, a robust and predictive analytical framework is essential for its unambiguous identification and characterization.

Publicly available experimental spectroscopic data for this specific molecule is limited. Therefore, this guide adopts the perspective of a primary research scenario, providing a comprehensive, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting this data, establishing a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel heterocyclic compounds.

Part 1: Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and comparative analysis with structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a deuterated polar aprotic solvent such as DMSO-d₆ is recommended to ensure solubility and, crucially, to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

-

Aromatic Protons (H-5, H-6): The pyridine ring contains two protons. H-5 is adjacent to the methoxy-bearing carbon, while H-6 is adjacent to the nitrogen atom. Due to the anisotropic effect of the ring and the influence of the heteroatom, they will appear as two distinct doublets in the aromatic region. The proton at C-6 is expected to be further downfield due to its proximity to the electronegative nitrogen.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Exchangeable Protons (-OH, -COOH): The hydroxyl and carboxylic acid protons are acidic and will appear as broad singlets. Their chemical shifts can be highly variable depending on concentration and residual water in the solvent. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).[3]

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

The molecule possesses seven unique carbon atoms, which will result in seven distinct signals in the ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, expected to appear around 165-175 ppm.[3]

-

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents and proximity to the nitrogen atom. Carbons bearing oxygen substituents (C-3, C-4) will be significantly downfield. The carbon adjacent to the nitrogen (C-2, C-6) are typically deshielded compared to other aromatic carbons.[4][5]

-

Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a sharp signal in the aliphatic region, typically between 55-65 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the method of choice for rapid analysis of solid samples. The IR spectrum will be dominated by absorptions from the molecule's key functional groups.

-

O-H Stretching: A very broad and strong absorption is anticipated from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[3] The phenolic O-H stretch will likely be superimposed within this broad signal.

-

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1710 and 1760 cm⁻¹.[3]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of absorptions in the 1450-1650 cm⁻¹ region.

-

C-O Stretching: Absorptions corresponding to the C-O stretching of the methoxy, hydroxyl, and carboxylic acid groups will be present in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar, non-volatile molecule, minimizing fragmentation and clearly indicating the molecular weight.[6][7][8]

-

Molecular Ion: In positive-ion mode ESI, the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 170.04. In negative-ion mode, the deprotonated molecule, [M-H]⁻, at m/z 168.03 would be prominent.

-

Key Fragmentation Patterns: While ESI is soft, some in-source fragmentation can be induced. Common neutral losses from the molecular ion would include:

-

Loss of H₂O (m/z 18) from the carboxylic acid and hydroxyl groups.

-

Loss of CO₂ (m/z 44) via decarboxylation, a common fragmentation pathway for carboxylic acids.[9]

-

Loss of the methyl radical (•CH₃, m/z 15) from the methoxy group.

-

Summary of Predicted Spectroscopic Data

| Technique | Predicted Feature | Expected Value / Range | Justification |

| ¹H NMR | δ (H-6) | ~8.0-8.4 ppm | Doublet, deshielded by adjacent nitrogen. |

| δ (H-5) | ~7.0-7.4 ppm | Doublet, coupled to H-6. | |

| δ (-OCH₃) | ~3.8-4.0 ppm | Singlet, typical for aryl methoxy groups. | |

| δ (-COOH) | >10 ppm | Broad singlet, highly deshielded acidic proton.[3] | |

| δ (-OH) | 5.0-9.0 ppm | Broad singlet, variable chemical shift. | |

| ¹³C NMR | δ (C=O) | 165-175 ppm | Carboxylic acid carbonyl.[3] |

| δ (C-2, C-3, C-4, C-6) | 140-165 ppm | Aromatic carbons attached to N or O.[5] | |

| δ (C-5) | 110-125 ppm | Aromatic CH carbon. | |

| δ (-OCH₃) | 55-65 ppm | Methoxy carbon. | |

| IR | ν (O-H) | 2500-3300 cm⁻¹ | Very broad, strong (Carboxylic acid dimer).[3] |

| ν (C=O) | 1710-1760 cm⁻¹ | Strong, sharp. | |

| ν (C=C, C=N) | 1450-1650 cm⁻¹ | Medium to strong, multiple bands. | |

| MS (ESI) | [M+H]⁺ | m/z 170.04 | Protonated molecular ion (Positive mode). |

| [M-H]⁻ | m/z 168.03 | Deprotonated molecular ion (Negative mode). | |

| Fragments | [M-CO₂]+, [M-H₂O]+ | Common neutral losses from parent ion.[9] |

Part 2: Protocols for Spectroscopic Data Acquisition

The validity of any spectroscopic analysis rests upon meticulous sample preparation and methodologically sound data acquisition. The following protocols are designed to yield high-quality, reproducible data.

Overall Spectroscopic Analysis Workflow

The logical flow for characterizing a novel compound like this compound involves a multi-technique approach where the results from each analysis corroborate the others.

Caption: Workflow for Spectroscopic Characterization.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Rationale: This protocol ensures a homogenous, particle-free sample, which is critical for achieving high-resolution spectra with sharp lines and accurate chemical shifts.[10]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[10][11]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[12]

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[13]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Acquire a ¹³C spectrum (e.g., 1024 or more scans, depending on concentration).

-

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Rationale: ATR-FTIR is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for solid powder samples.[14][15][16] The evanescent wave only penetrates a few microns into the sample, providing a high-quality surface spectrum.[14]

Methodology:

-

Background Scan: With the ATR crystal clean and free of any sample, acquire a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[17]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Protocol 3: High-Resolution Mass Spectrometry (LC-ESI-MS)

Rationale: Coupling liquid chromatography with ESI-MS allows for sample purification prior to analysis and provides highly accurate mass data, confirming the elemental composition. ESI is a soft ionization method that transfers ions from solution to the gas phase with minimal fragmentation, making it perfect for determining the molecular weight of polar molecules.[6][7][18]

Methodology:

-